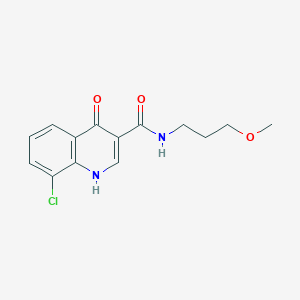

8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide

説明

8-Chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a chloro substituent at position 8, a hydroxy group at position 4, and a 3-methoxypropyl carboxamide moiety at position 2. The quinoline core is a privileged scaffold in medicinal chemistry, known for its antimicrobial, anticancer, and enzyme-inhibitory properties. The 3-methoxypropyl side chain may enhance solubility compared to bulkier alkyl or aromatic substituents, while the 8-chloro group could contribute to improved target binding and metabolic stability.

特性

分子式 |

C14H15ClN2O3 |

|---|---|

分子量 |

294.73 g/mol |

IUPAC名 |

8-chloro-N-(3-methoxypropyl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C14H15ClN2O3/c1-20-7-3-6-16-14(19)10-8-17-12-9(13(10)18)4-2-5-11(12)15/h2,4-5,8H,3,6-7H2,1H3,(H,16,19)(H,17,18) |

InChIキー |

QSOMANONLBSVKI-UHFFFAOYSA-N |

正規SMILES |

COCCCNC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.

Carboxamide Formation: The carboxamide group at the 3-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 3-methoxypropylamine, in the presence of coupling agents like carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反応の分析

Nucleophilic Substitution at the 8-Chloro Position

The chlorine atom at position 8 undergoes nucleophilic substitution under mild conditions. This reaction is critical for modifying the quinoline scaffold to enhance bioactivity or solubility.

Example Reaction:

Replacement of chlorine with primary/secondary amines or thiols:

Conditions:

-

Solvent: DMF or THF

-

Base: KCO or EtN

-

Temperature: 60–80°C, 12–24 hours

Outcome:

Amine substituents improve metal-chelating capacity or target specificity.

Oxidation of the 4-Hydroxy Group

The hydroxyl group at position 4 is susceptible to oxidation, forming a ketone. This reaction alters electronic properties and hydrogen-bonding capacity.

Example Reaction:

Conditions:

-

Oxidizing agents: KMnO/HSO or CrO

-

Solvent: Acetic acid or acetone

-

Temperature: 50–70°C

Outcome:

The ketone derivative shows reduced polarity and modified pharmacokinetic profiles .

Hydrolysis of the Carboxamide Group

The carboxamide group hydrolyzes under acidic or basic conditions, yielding a carboxylic acid.

Example Reaction:

Conditions:

-

Acidic: 6M HCl, reflux, 6–12 hours

-

Basic: 2M NaOH, 80°C, 4–8 hours

Outcome:

Hydrolysis facilitates prodrug activation or metabolic studies .

Esterification of the 4-Hydroxy Group

The hydroxyl group undergoes esterification to improve lipophilicity or stability.

Example Reaction:

Conditions:

-

Reagents: Acetyl chloride, acetic anhydride

-

Catalyst: Pyridine

-

Temperature: 0–25°C, 1–2 hours

Outcome:

Ester derivatives are utilized in drug delivery systems .

Metal Chelation

The compound acts as a bidentate ligand, forming stable complexes with transition metals.

Example Reaction:

Conditions:

-

Solvent: Ethanol/water (1:1)

-

pH: 6–8

-

Temperature: 25°C

Outcome:

Metal complexes exhibit enhanced antimicrobial or anticancer activity .

Electrophilic Aromatic Substitution

Limited by the electron-deficient quinoline ring, bromination or nitration occurs at activated positions.

Example Reaction:

Conditions:

-

Reagent: Br/FeBr

-

Solvent: CHCl

-

Temperature: 0°C

Outcome:

Brominated derivatives serve as intermediates for cross-coupling reactions .

科学的研究の応用

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics. Quinoline derivatives are known for their ability to inhibit bacterial growth by interfering with essential cellular processes. Studies have demonstrated that related compounds can effectively target various pathogens, including resistant strains of bacteria, thereby addressing the urgent need for novel antimicrobial agents .

Anticancer Properties

Research indicates that 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide may possess anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism often involves the induction of apoptosis and cell cycle arrest, making it a potential lead in cancer therapy .

Table 1: Summary of Anticancer Activity

Antimalarial Activity

Given the historical efficacy of quinoline derivatives against malaria, this compound is also being investigated for its antimalarial properties. It is believed to interfere with the heme detoxification process in Plasmodium falciparum, which is crucial for the survival of the malaria parasite . Preliminary in vitro studies suggest moderate to high activity against malaria strains, with further research needed to optimize its efficacy.

Synthesis Strategies

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity. The following general steps summarize the synthetic approach:

- Formation of the Quinoline Core : Starting from anthranilic acid or similar precursors, the quinoline structure is formed through cyclization reactions.

- Functional Group Modification : Subsequent reactions introduce the chloro and hydroxy groups at specific positions on the quinoline ring.

- Amide Formation : The final step involves coupling with 3-methoxypropyl amine to yield the desired carboxamide derivative.

作用機序

8-クロロ-4-ヒドロキシ-N-(3-メトキシプロピル)キノリン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が関与しています。

分子標的: DNA複製や細胞シグナル伝達経路に関与するトポイソメラーゼやキナーゼなどの酵素を標的とする可能性があります。

関与する経路: この化合物は、これらの酵素の活性を阻害し、DNA複製や細胞分裂を阻害し、最終的に細胞死をもたらす可能性があります。

類似化合物との比較

Substituent Effects on Physicochemical Properties

The physicochemical properties of quinoline-3-carboxamides are heavily influenced by substituents on the quinoline core and the carboxamide side chain:

- Chloro vs.

- Side Chain Flexibility : The 3-methoxypropyl group in the target compound likely improves water solubility relative to rigid adamantyl (Compound 47) or aromatic () substituents.

生物活性

The compound 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide is a derivative of 8-hydroxyquinoline, a class of compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cells. The structure-activity relationship (SAR) analysis indicates that modifications at the 4-position can enhance activity against these cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Antiviral Properties

The antiviral efficacy of 8-hydroxyquinoline derivatives has been documented, particularly against RNA viruses. For example, certain derivatives have shown promising inhibition of H5N1 virus growth with minimal cytotoxicity. The activity appears to correlate positively with lipophilicity and the electron-withdrawing nature of substituents on the anilide ring . This suggests that further optimization could yield effective antiviral agents.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies reveal that this compound exhibits notable antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones recorded were comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Neuroprotective Effects

Research has indicated that derivatives of 8-hydroxyquinoline can serve as iron chelators, which may provide neuroprotective benefits. This property is particularly relevant in conditions like Alzheimer's disease, where metal ion dysregulation is implicated. Studies have shown that certain derivatives can inhibit amyloid-beta aggregation in vitro and improve cognitive function in mouse models .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from 8-hydroxyquinoline. Key steps may include:

- Formation of the Carboxamide : Reaction of 8-hydroxyquinoline with appropriate carboxylic acid derivatives.

- Chlorination : Introduction of chlorine at the 8-position to enhance biological activity.

- Alkylation : Alkylation at the nitrogen site with 3-methoxypropyl groups to improve lipophilicity and bioavailability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Chlorine Substitution : Enhances anticancer and antimicrobial properties.

- Hydroxyl Group Positioning : The 4-hydroxy group is critical for chelation and interaction with biological targets.

- Alkyl Chain Length : Modifications in the alkyl chain (e.g., methoxypropyl) significantly influence lipophilicity and overall activity.

| Modification | Effect on Activity |

|---|---|

| Chlorine at C8 | Increases anticancer potency |

| Hydroxyl at C4 | Essential for chelation |

| Methoxypropyl | Enhances lipophilicity |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various 8-hydroxyquinoline derivatives on HCT-116 colon cancer cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, derivatives were screened against H5N1 influenza virus. The results indicated that specific substitutions led to higher inhibition rates while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 8-chloro-4-hydroxy-N-(3-methoxypropyl)quinoline-3-carboxamide?

- Methodology : A common approach involves nucleophilic substitution and cyclocondensation reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can be synthesized via reduction of nitro precursors (e.g., 7-azido-8-nitroquinoline) followed by reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine . Modifications at the 3-carboxamide position (e.g., introducing the 3-methoxypropyl group) may require coupling agents like EDCI/HOBt under anhydrous conditions.

Q. How can structural characterization be performed for this compound?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxamide, O-H stretching for the hydroxy group) .

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., chlorine at C8, methoxypropyl chain at N) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS provides molecular weight validation and fragmentation patterns .

Q. What are the critical physicochemical properties affecting experimental handling?

- Methodology :

- Solubility : The compound is likely polar due to the hydroxy and carboxamide groups. Test solubility in DMSO, ethanol, or aqueous buffers (pH-dependent).

- Stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide or oxidation of the hydroxy group .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assays be resolved?

- Methodology :

- Assay Optimization : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based antiproliferative assays) .

- Metabolite Analysis : Use LC-MS to detect potential degradation products or metabolites interfering with activity .

- Structural Analogues : Synthesize derivatives (e.g., replacing the 3-methoxypropyl group with other alkyl chains) to isolate structure-activity relationships (SAR) .

Q. What experimental design considerations are critical for in vitro antiproliferative studies?

- Methodology :

- Dose-Response Curves : Use a wide concentration range (nM to µM) to capture IC₅₀ values and assess toxicity thresholds .

- Control Compounds : Include known antiproliferative agents (e.g., doxorubicin) for benchmarking.

- Mechanistic Probes : Combine with apoptosis markers (e.g., Annexin V/PI staining) or cell cycle analysis to elucidate modes of action .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling reactions to improve solubility of intermediates .

- Catalyst Optimization : Use Pd-based catalysts for halogenated intermediates or microwave-assisted synthesis to reduce reaction times .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .

Q. What strategies mitigate interference from byproducts in spectral analysis?

- Methodology :

- Preparative HPLC : Isolate the target compound from impurities using reverse-phase C18 columns and acetonitrile/water gradients .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ for NMR to avoid overlapping solvent peaks .

- 2D NMR : Utilize HSQC and HMBC to resolve complex proton-carbon correlations in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。